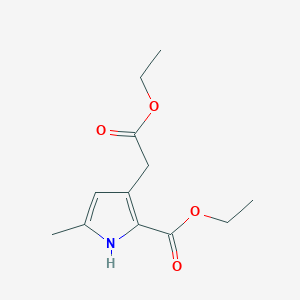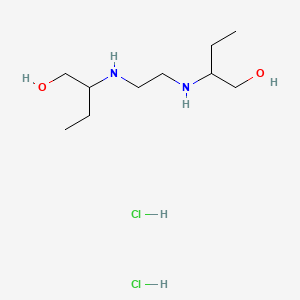![molecular formula C23H28N2O5S B1656744 [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate CAS No. 5400-26-0](/img/structure/B1656744.png)
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate is a complex organic compound with a unique structure that includes a cyclohexyl group, a carbamoyl group, and a benzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl and benzoate components. The cyclohexyl component can be synthesized through the hydrogenation of dimethylcyclohexene, followed by the introduction of the carbamoyl group using carbamoyl chloride under basic conditions. The benzoate component is prepared by sulfonation of benzene to introduce the phenylsulfamoyl group, followed by esterification with methyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the hydrogenation and esterification steps. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or phenylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the original ones.
科学的研究の応用
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate can be compared with similar compounds, such as:
[(1S,2R,3R)-2,3-dimethylcyclohexyl]carbamoyl}methyl 4-(phenylsulfamoyl)benzoate: Shares a similar structure but differs in the stereochemistry of the cyclohexyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5400-26-0 |
|---|---|
分子式 |
C23H28N2O5S |
分子量 |
444.5 g/mol |
IUPAC名 |
[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-16-7-6-10-21(17(16)2)24-22(26)15-30-23(27)18-11-13-20(14-12-18)31(28,29)25-19-8-4-3-5-9-19/h3-5,8-9,11-14,16-17,21,25H,6-7,10,15H2,1-2H3,(H,24,26) |
InChIキー |
KCOWZJVWDSEXQU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
正規SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


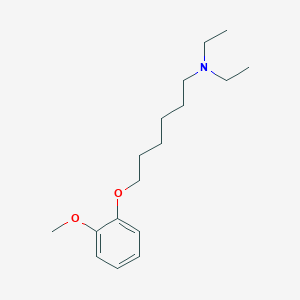
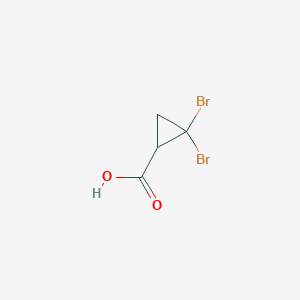
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)
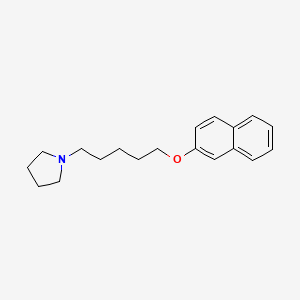
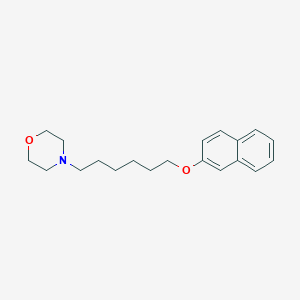
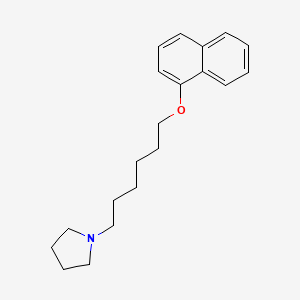
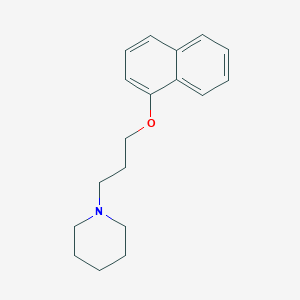
![N-[3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1656675.png)

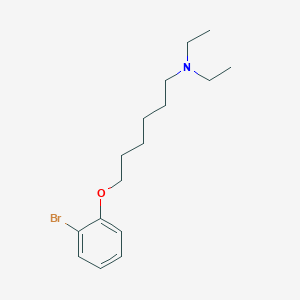
![1-[5-(2-Fluorophenoxy)pentyl]piperidine](/img/structure/B1656678.png)
